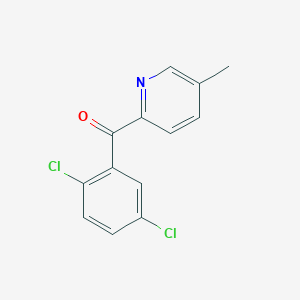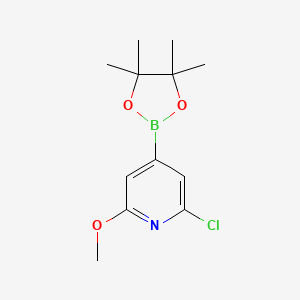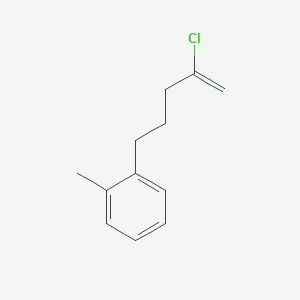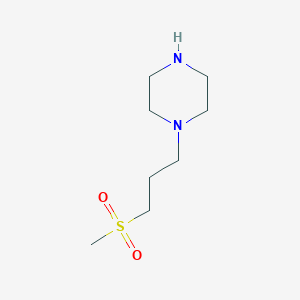
1-(3-(Methylsulfonyl)propyl)piperazine
Overview
Description
“1-(3-(Methylsulfonyl)propyl)piperazine” is a chemical compound with the molecular formula C8H18N2O2S . It is also known as “1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride” with a CAS Number of 939983-66-1 . The compound has a molecular weight of 279.23 .
Molecular Structure Analysis
The InChI code for “1-(3-(Methylsulfonyl)propyl)piperazine” is 1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(3-(Methylsulfonyl)propyl)piperazine” is a white to pale-yellow to yellow-brown solid . The compound should be stored in a refrigerator . The melting point is 99 °C and the predicted boiling point is 280.6±50.0 °C . The predicted density is 1.29±0.1 g/cm3 .Scientific Research Applications
Radiotracer Development for Oncology Applications : Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which is closely related to 1-(3-(Methylsulfonyl)propyl)piperazine, have been designed for potential use as positron emission tomography radiotracers in oncology. These analogues aim to reduce lipophilicity for better utility in therapeutic and diagnostic applications in cancer treatment (Abate et al., 2011).
Anticancer Activity Analysis : A compound closely related to 1-(3-(Methylsulfonyl)propyl)piperazine, named TM-208, has shown promising anticancer activity both in vivo and in vitro. Its metabolism and major metabolites in rats have been studied to understand its efficacy in cancer treatment (Jiang et al., 2007).
Investigation of Antidepressant Metabolism : The metabolism of Lu AA21004, a novel antidepressant and structurally similar to 1-(3-(Methylsulfonyl)propyl)piperazine, has been studied to understand its oxidative metabolism pathways, which is crucial for assessing its safety and effectiveness in treating major depressive disorder (Hvenegaard et al., 2012).
Synthesis and Antipsychotic Agent Research : Piperazin-1-yl-phenyl-arylsulfonamides, which include structures similar to 1-(3-(Methylsulfonyl)propyl)piperazine, have been synthesized and identified for their high affinities towards certain serotonin receptors, indicating potential use as atypical antipsychotic agents (Park et al., 2010).
Antioxidant Activity Research : The antioxidant activity of certain piperazine derivatives, related to 1-(3-(Methylsulfonyl)propyl)piperazine, has been evaluated, suggesting potential applications in developing antioxidants (Andonova et al., 2014).
Antibacterial Agent Synthesis and Evaluation : N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine have been synthesized and evaluated as antibacterial agents, showcasing the role of similar piperazine compounds in combating bacterial infections (Abbasi et al., 2020).
Synthesis and Characterization of Adenosine Receptor Antagonists : A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, demonstrating high affinity and selectivity as antagonists at A2B adenosine receptors, indicating potential applications in the field of neuroscience and pharmacology (Borrmann et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 , indicating potential hazards if the compound is ingested, comes into contact with skin, or if its dust is inhaled. Precautionary measures include avoiding breathing dust, wearing protective gloves, and rinsing cautiously with water in case of eye contact .
Future Directions
properties
IUPAC Name |
1-(3-methylsulfonylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVMYALUHWACKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678768 | |
| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910572-80-4 | |
| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

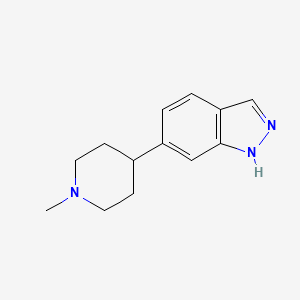
![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)
![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)

